Iso-thaz
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58893-45-1 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydro-[1,2]oxazolo[3,4-d]azepin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)9-11-7/h8-9H,1-4H2 |
InChI Key |
HJYDVFJJXSVJQI-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C(=O)ON2 |
Canonical SMILES |
C1CNCCC2=C1C(=O)ON2 |
Synonyms |
iso-THAZ isothaz |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Iso Thaz
Retrosynthetic Analysis of the Azepino-Isoxazole Core of Iso-THAZ
Retrosynthetic analysis of the azepino-isoxazole core of this compound would typically involve identifying strategic disconnections that lead to readily available starting materials or simpler, synthesizable intermediates. For a fused bicyclic system like this, potential disconnections could target the bonds forming either the seven-membered azepine ring or the five-membered isoxazole (B147169) ring.
One common strategy for constructing isoxazole rings is through 1,3-dipolar cycloaddition reactions, often involving nitrile oxides and alkynes or alkenes. beilstein-journals.orgnih.gov Retrosynthetically, this suggests a disconnection across the isoxazole ring, leading back to a suitable alkyne or alkene precursor containing the necessary functionality for the azepine ring, and a nitrile oxide dipole equivalent.
Alternatively, disconnections targeting the azepine ring could be considered. Seven-membered rings can be challenging to form. researchgate.net Strategies might involve cyclization reactions of precursors containing pre-formed isoxazole rings and appropriate linear chains with reactive functional groups. researchgate.netresearchgate.netthieme-connect.de Retrosynthetic steps could involve breaking C-N or C-C bonds in the azepine ring, leading back to acyclic or smaller cyclic precursors. Techniques like pattern recognition analysis can be valuable in identifying accessible substructural patterns within complex targets for retrosynthetic planning. pnas.org
Precursor Chemistry and Starting Materials for this compound Synthesis
The choice of precursor chemistry and starting materials is dictated by the chosen synthetic route, which in turn is informed by the retrosynthetic analysis. For the azepino-isoxazole core, precursors would need to contain the correct number of carbon, nitrogen, and oxygen atoms in a suitable arrangement and oxidation state to undergo the planned cyclization or cycloaddition reactions.
Cyclization Precursors and Ring Formation Strategies
Synthesis of the azepino-isoxazole system often involves cyclization strategies to form one or both of the rings. For instance, forming the azepine ring might involve the cyclization of a precursor containing an isoxazole moiety and a seven-atom chain with terminal reactive groups. researchgate.netresearchgate.netthieme-connect.de Examples from related azepine synthesis include intramolecular cyclization reactions of unsaturated tryptamides or reactions involving dearomative photochemical rearrangement of aromatic N-ylides. researchgate.netthieme-connect.de
Forming the isoxazole ring could involve cyclization of precursors containing a C-C-C-N-O framework or through cycloaddition reactions. beilstein-journals.orgnih.gov The synthesis of isoxazoles from α-oxo ketene (B1206846) dithioacetals has also been reported, indicating diverse precursor options for the isoxazole moiety. acs.org
Challenges in Heterocyclic Ring System Assembly
Assembling fused heterocyclic ring systems like the azepino-isoxazole core presents several challenges. The formation of seven-membered azepine rings can be entropically disfavored compared to smaller rings, potentially leading to lower yields or requiring specific reaction conditions. researchgate.net Achieving regioselectivity and, if applicable, stereoselectivity during ring formation reactions is crucial. researchgate.netacs.orgias.ac.innih.govnih.govmdpi.comacs.org Competing reactions, such as polymerization or the formation of unwanted isomers, can also pose significant challenges. beilstein-journals.org Careful selection of reagents, catalysts, and reaction conditions is necessary to navigate these difficulties.
Multi-Step Synthetic Pathways to this compound
The synthesis of this compound, like many complex heterocyclic compounds, typically involves a multi-step synthetic pathway, where each step is designed to build complexity and set the stage for subsequent transformations.
Key Reaction Steps and Reagent Selection
While a specific multi-step synthesis for this compound is referenced nih.gov, detailed steps are not fully provided in the search results. However, based on the synthesis of related azepino-isoxazole structures and the general methods for constructing these rings, key reaction steps likely involve:
Formation of the Isoxazole Ring: This could occur via 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. beilstein-journals.orgnih.gov Reagents for generating nitrile oxides often include hydroxylamine (B1172632) derivatives and oxidizing agents or dehydrating agents.
Formation of the Azepine Ring: This might involve an intramolecular cyclization reaction. researchgate.netresearchgate.netthieme-connect.de The nature of the precursor would dictate the specific cyclization strategy and necessary reagents, which could include acids, bases, or metal catalysts depending on the mechanism.
Functional Group Interconversions: Steps to introduce or modify functional groups necessary for cyclization or to arrive at the final this compound structure would be included. This could involve oxidation, reduction, or formation of carbon-heteroatom bonds.
The selection of reagents at each step is critical for achieving the desired transformation efficiently and selectively. Factors influencing reagent choice include reactivity, compatibility with other functional groups, cost, and safety.
Control of Regioselectivity in Cycloaddition Reactions
Control of regioselectivity is particularly important in cycloaddition reactions used to form the isoxazole ring. researchgate.netias.ac.innih.govmdpi.com In a [3+2] cycloaddition between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkene or alkyne), two possible regioisomers can often be formed. The regiochemical outcome is influenced by the electronic and steric properties of both the dipole and the dipolarophile. ias.ac.inmdpi.com
Stereoselective Synthesis Approaches for Enantiopure this compound Analogues
The development of stereoselective synthetic routes is crucial for obtaining enantiomerically pure compounds, which is often important for studying their specific interactions with biological targets. Stereoselective synthesis aims to control the formation of new stereogenic centers, leading to a predominance of one stereoisomer over others.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction. thieme-connect.com After the stereoselective step, the auxiliary is typically removed, leaving behind the desired enantiomerically enriched product. thieme-connect.com Catalytic asymmetric synthesis utilizes chiral catalysts, which can be metal-based or organocatalysts, to induce asymmetry in a reaction. hawaii.educhim.it These methods offer advantages in terms of catalyst loading and potential for broader applicability. Research in this area explores different chiral ligands and organocatalysts to achieve high levels of enantioselectivity in the construction of the this compound core or its precursors. While general principles of using chiral auxiliaries and catalytic methods in asymmetric synthesis are well-established thieme-connect.comhawaii.educhim.ityork.ac.uk, specific applications directly detailing the stereoselective synthesis of this compound using these methods were not prominently found in the search results. However, the synthesis of other chiral molecules and heterocyclic systems using these techniques is widely reported, suggesting their potential applicability to the this compound scaffold. hawaii.educhim.ityork.ac.uknih.govacs.orgresearchgate.netrsc.org
Cycloaddition reactions are powerful tools for constructing cyclic systems. Diastereoselective cycloadditions control the relative stereochemistry of multiple stereocenters formed within the new ring, while enantioselective cycloadditions control the absolute stereochemistry, leading to a specific enantiomer. nih.govacs.orgresearchgate.netrsc.org The synthesis of bicyclic systems like this compound could potentially involve cycloaddition strategies to form one or both rings. For instance, formal [3+2] cycloaddition reactions have been explored for the synthesis of related heterocyclic compounds, achieving high levels of diastereo- and enantioselectivity using appropriate catalysts. nih.govacs.orgresearchgate.net The application of such cycloaddition approaches to the synthesis of the isoxazoloazepine core of this compound would involve carefully designed starting materials and chiral catalysts to control the stereochemical outcome. While the search results highlight the utility of diastereoselective and enantioselective cycloadditions in the synthesis of various heterocycles nih.govacs.orgresearchgate.netrsc.org, specific examples directly related to this compound synthesis via these methods were not detailed.
Synthesis of Structurally Related Isoxazolols and Azepines
This compound is structurally related to other bicyclic 5-isoxazolol zwitterions, including Iso-THPO, Iso-THAO, THAZ, and THIA. researchgate.netacs.org The synthesis of these related compounds often employs similar strategies and provides insights into the chemical reactivity and properties of this class of molecules.
The synthesis of Iso-THPO and Iso-THAO, which are positional isomers or ring-expanded analogues of this compound, has been reported. researchgate.netacs.orgmolaid.comnih.gov These syntheses often involve the construction of the fused ring system and the introduction of the isoxazolol moiety. For example, the synthesis of Iso-THAO has been described, and its structure confirmed by X-ray analysis. acs.orgmolaid.comnih.gov The synthesis of Iso-THPO has also been reported in the literature. researchgate.netacs.orgnih.gov
THAZ and THIA are other bicyclic isoxazoloazepines structurally related to this compound. wikipedia.orgidrblab.netnih.gov The synthesis of THAZ has been explored, and its properties investigated. nih.gov THIA has also been synthesized. researchgate.netacs.orgmolaid.com These synthetic routes contribute to the understanding of the chemical space around the this compound scaffold and provide access to compounds with potentially different biological profiles.
Beyond the directly related compounds, the development of other bicyclic 5-isoxazolol zwitterions has been an area of research. acs.orgwikipedia.orgwikipedia.orgidrblab.netidrblab.net These efforts often involve variations in the size and nature of the fused ring system or modifications of the isoxazolol moiety. The synthesis and study of these compounds help to delineate the structural requirements for specific biological activities and explore the chemical diversity within this class of molecules. acs.orgidrblab.netidrblab.net
Methodological Innovations in the Preparation of Isoxazole and Azepine Ring Systems
The synthesis of heterocyclic compounds, including isoxazoles and azepines, remains a cornerstone of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom, while azepines are seven-membered rings with a nitrogen atom. Developing efficient and innovative methods for constructing these ring systems, particularly in fused architectures like isoxazoloazepines, is crucial for accessing novel chemical space and compounds with potential biological activities ontosight.aiigi-global.com.
Innovative approaches to isoxazole ring synthesis often revolve around improving regioselectivity, utilizing milder conditions, employing sustainable methodologies, or enabling the formation of complex fused systems. A widely used strategy is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes igi-global.commdpi.comrsc.org. Recent innovations in this area include the development of catalytic methods to generate nitrile oxides in situ from aldoximes using hypervalent iodine species, providing an efficient route to fused isoxazoles and isoxazolines mdpi.com. For instance, intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes catalyzed by hypervalent iodine(III) species has been shown to yield polycyclic isoxazole derivatives with high efficiency mdpi.com.
Another area of innovation is the development of metal-catalyzed and metal-free routes. Copper-catalyzed annulation reactions of alkenes and nitroethenamines have been reported for the synthesis of isoxazole analogs nanobioletters.com. Additionally, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes offer a convenient one-pot procedure for regioselectively obtaining 3,5-disubstituted isoxazoles organic-chemistry.org. Microwave-assisted synthesis and the use of environmentally benign catalytic media, such as tomato fruit extract, represent greener approaches to isoxazole synthesis researchgate.netrsc.org. The direct functionalization of the isoxazole ring through C–H activation or transition metal cross-coupling reactions is also an important area for accessing diverse isoxazole derivatives rsc.org.
The construction of the azepine ring, a seven-membered heterocycle, presents unique synthetic challenges due to the entropic cost and potential for competing side reactions associated with medium-ring formation. Innovative strategies have focused on developing efficient cyclization methods and novel precursors. Nitrene insertion into aromatic rings is a known method for azepine synthesis slideshare.net. More recent advancements include palladium-catalyzed medium-ring formation from bromoallenes, providing access to tetrahydroazepines clockss.org. Intramolecular carbonyl-enamine cyclization has also been explored as a new mode for azepine ring closure, enabling the synthesis of novel fused azepine systems like pyrazino[2,3-c]azepine chem-soc.si.
Tandem reactions and cascade sequences offer efficient pathways to construct the azepine core with increased complexity. For example, a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes has been developed for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates mdpi.com. Ring expansion strategies, such as the iodine-mediated expansion of pyridine (B92270) rings, provide an alternative approach to access azepines bohrium.com. Furthermore, intramolecular Scholl reactions have been employed to construct azepine-embedded cores in the synthesis of materials with specific electronic properties chemrxiv.orgnih.gov.
The synthesis of fused isoxazole-azepine systems, relevant to compounds potentially referred to as "this compound," combines the challenges of constructing both heterocyclic units. Research into isoxazole azepine scaffolds, such as those explored as BET inhibitors, highlights the application of established and innovative methodologies for assembling these fused systems nih.govacs.org. For instance, the synthesis of a specific isoxazole azepine compound involved a sequence utilizing Suzuki coupling for fragment union, followed by oxidation, imine formation, addition, deprotection, and amide bond formation nih.gov. This demonstrates how a combination of different synthetic transformations is employed to construct complex fused heterocyclic architectures.
Methodological innovations continue to drive the efficient and selective synthesis of both isoxazole and azepine rings. These advancements, encompassing catalytic methods, green chemistry approaches, tandem reactions, and strategies for constructing fused systems, are critical for the development of novel compounds with diverse applications, including those containing the isoxazole-azepine scaffold.
Table 1: Selected Innovative Synthetic Methods for Isoxazole and Azepine Rings
| Ring System | Methodological Innovation | Key Reagents/Conditions | Example Product / Application | Source |
| Isoxazole | Catalytic intramolecular oxidative cycloaddition of aldoximes | Hypervalent iodine(III) species | Fused isoxazoles and isoxazolines | mdpi.com |
| Isoxazole | Copper-catalyzed [3+2] cycloaddition | Alkynes + in situ generated nitrile oxides | 3,5-Disubstituted isoxazoles | organic-chemistry.org |
| Isoxazole | Microwave-induced synthesis | Aldehydes, hydroxylamine HCl, ethyl acetoacetate, catalysts | 3,4-Disubstituted isoxazole-5(4H)-ones | rsc.org |
| Isoxazole | Environmentally benign catalytic medium | Tomato fruit extract | Isoxazole derivatives | researchgate.net |
| Azepine | Palladium-catalyzed medium-ring formation | Bromoallenes, sodium alkoxide, Pd(0) catalyst | Tetrahydroazepines | clockss.org |
| Azepine | Intramolecular carbonyl-enamine cyclization | α-Bromoazepandione + ethylenediamine | Pyrazino[2,3-c]azepine | chem-soc.si |
| Azepine | Cu(I)-catalyzed tandem amination/cyclization | Functionalized allenynes + amines | Trifluoromethyl-substituted azepin-2-carboxylates | mdpi.com |
| Azepine | Iodine-mediated ring expansion | Pyridine rings | Azepines | bohrium.com |
| Fused (Isoxazole-Azepine) | Multi-step synthesis including Suzuki coupling | Bromo-thiophene, isoxazole boronic ester, various reagents | Isoxazole azepine scaffold (e.g., BET inhibitors) | nih.gov |
Molecular Structure, Conformation, and Spectroscopic Characterization
Spectroscopic Elucidation of Iso-THAZ Molecular Architecture
Spectroscopic techniques are indispensable tools for probing molecular structure. filab.fr By interacting with molecules using various forms of electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic-level framework of compounds like this compound. uomus.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the structural elucidation of organic compounds. wikipedia.orgnanoqam.ca It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a characteristic resonance frequency. wikipedia.org This frequency is highly sensitive to the nucleus's local chemical environment, providing detailed information about atomic connectivity and molecular structure. rsc.org For this compound, ¹H and ¹³C NMR are the most common types used, providing a complete map of the hydrogen and carbon frameworks. wikipedia.org
The analysis of an NMR spectrum involves examining key parameters such as chemical shift, signal integration, and spin-spin coupling constants to deduce the molecular structure. filab.fr The chemical shift indicates the electronic environment of a nucleus, allowing for the differentiation of atoms in various parts of the molecule, such as the isoxazolol ring versus its substituents. rsc.org
Table 1: Representative ¹H NMR Spectroscopic Data for an Isoxazolol Moiety
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.5 - 9.0 | s | - |
| H-4 | 6.2 - 6.7 | d | 1.5 - 2.5 |
Note: Data are representative and can vary based on substituents and solvent.
Infrared (IR) spectroscopy is a powerful and rapid method used to identify the functional groups present in a molecule. utdallas.edu The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds, such as stretching or bending. vscht.cz Since different functional groups possess unique vibrational frequencies, their presence in a molecule like this compound can be confirmed by identifying their characteristic absorption bands in the IR spectrum. wiley.com
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the isoxazolol ring and any associated functional groups. Key vibrations include C=N, C=C, and N-O stretches within the heterocyclic core. The region of the spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to the specific molecule. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for Isoxazolol Functional Groups
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=N Stretch | Stretching | 1620 - 1680 | Medium |
| C=C Stretch | Stretching | 1500 - 1600 | Medium-Weak |
| N-O Stretch | Stretching | 1300 - 1400 | Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is a crucial tool for determining the exact molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. uomus.edu.iq In a typical experiment, a molecule is ionized, causing it to form a molecular ion which can then break apart into smaller, charged fragments. youtube.com
For this compound, mass spectrometry would first confirm its molecular weight via the detection of the molecular ion (M⁺•). The high-energy ionization process often induces fragmentation of the isoxazolol ring and its substituents in predictable ways. youtube.com Analyzing the mass of these fragments helps to piece together the molecule's structure and confirm the identity of its constituent parts. nih.govnih.gov
Table 3: Hypothetical Mass Spectrometry Fragmentation Data for an this compound Derivative
| m/z Value | Proposed Fragment |
|---|---|
| 150 | [M]⁺• (Molecular Ion) |
| 122 | [M - CO]⁺• |
| 94 | [M - CO - C₂H₂]⁺• |
Note: This table is illustrative for a hypothetical this compound with a molecular weight of 150 amu.
X-ray Crystallography Studies of this compound and Its Derivatives
The conformation of a molecule refers to the spatial arrangement of its atoms, which can be influenced by rotations around single bonds. libretexts.org While molecules may be flexible in solution, X-ray crystallography provides a static snapshot of the preferred conformation in the highly ordered solid state. nih.gov
Studies on heterocyclic compounds, including derivatives of this compound, reveal the planarity of the isoxazolol ring and the specific orientations of its substituent groups. nih.gov The solid-state conformation is stabilized by a network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack together in the crystal lattice. The specific arrangement of donor and acceptor units can stabilize different conformations, which can have a profound effect on the material's properties. nih.gov For example, in related thiazole (B1198619) nucleoside structures, the C-glycosidic torsion angle often adopts an anti conformation in the solid state. nih.gov
X-ray crystallography provides highly accurate measurements of bond lengths and angles, offering fundamental insights into the bonding within the isoxazolol moiety. wikipedia.org These geometric parameters can confirm the hybridization of atoms and reveal the extent of electron delocalization within the heterocyclic ring. For instance, the bond lengths within the ring can indicate degrees of single versus double bond character, which is a hallmark of aromatic or quasi-aromatic systems.
Analysis of related heterocyclic structures, such as oxazoles and other isoxazole (B147169) derivatives, provides representative data for the expected bond parameters in the this compound core. researchgate.netresearchgate.net These data are critical for validating theoretical models and understanding the electronic structure of the ring.
Table 4: Representative Bond Lengths and Angles for an Isoxazolol Ring System
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| O1-N2 | 1.40 - 1.45 | C5-O1-N2 | 108 - 112 |
| N2-C3 | 1.30 - 1.35 | O1-N2-C3 | 105 - 109 |
| C3-C4 | 1.40 - 1.45 | N2-C3-C4 | 110 - 114 |
| C4-C5 | 1.33 - 1.38 | C3-C4-C5 | 104 - 108 |
Note: Data are based on typical values for related isoxazole and oxazole (B20620) structures and may vary.
Intermolecular Interactions in Crystalline State
In the solid, crystalline state, molecules of this compound are not isolated entities but are engaged in a network of intermolecular interactions. These non-covalent forces, while weaker than the covalent bonds that hold the molecule together, are crucial in determining the packing of the molecules in the crystal lattice. The primary intermolecular interactions include hydrogen bonds, which are significant forces in molecules containing hydrogen atoms bonded to electronegative atoms like nitrogen and oxygen. acs.orgnih.gov The nature and geometry of these hydrogen bonds can significantly influence the crystal's stability and physical properties. The analysis of crystal packing often reveals specific, repeating patterns of these interactions, which can be described as supramolecular synthons. nih.gov
Conformational Analysis of the Azepine Ring System in this compound
The seven-membered azepine ring is a key structural feature of this compound. nih.gov Unlike the well-defined and relatively rigid structures of five- and six-membered rings, medium-sized rings like azepine are conformationally more complex and dynamic. csbsju.eduprinceton.edu
Preferred Conformations and Ring Dynamics
The azepine ring can exist in several conformations, such as chair, boat, and twist-boat forms. The interconversion between these forms, known as ring dynamics, is often rapid at room temperature. The specific preferred conformation is a delicate balance of minimizing steric hindrance (unfavorable interactions between atoms) and angle strain (deviation from ideal bond angles). fiveable.me The presence of the nitrogen atom and any double bonds within the ring further influences the conformational landscape. Computational modeling and spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are essential tools for studying these dynamic processes. nih.gov
Influence of Substituents on Conformational Preferences
The attachment of substituent groups to the azepine ring can have a profound impact on its conformational preferences. Bulky substituents will tend to occupy positions that minimize steric interactions with the rest of the ring, which can lock the ring into a specific conformation or shift the equilibrium between different conformations. The electronic effects of substituents can also play a role in stabilizing or destabilizing certain arrangements.
Electronic Structure and Charge Delocalization within this compound
The electronic structure of this compound is characterized by the distribution of electrons, which can be localized in specific bonds or delocalized over several atoms. This delocalization is a key factor in the molecule's stability and reactivity.
Receptor Pharmacology and Mechanistic Investigations of Iso Thaz
Glycine (B1666218) Receptor Antagonism Mechanisms of Iso-THAZ
This compound (5,6,7,8-tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol) has been identified as a notable antagonist of the inhibitory glycine receptor (GlyR), a crucial component of the central nervous system primarily mediating inhibitory neurotransmission in the spinal cord and brainstem. nih.govsigmaaldrich.com The mechanisms through which this compound exerts its antagonistic effects have been explored through various pharmacological investigations, including radioligand binding studies and electrophysiological experiments on spinal neurons. These studies have sought to characterize its binding properties, clarify its mode of antagonism, and understand its functional impact on neuronal signaling.
In Vitro Radioligand Binding Studies to Glycine Receptors
Radioligand binding assays are a fundamental in vitro technique used to quantify the interaction between a compound and a specific receptor. nih.gov These assays typically involve using a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. By measuring the displacement of this radioligand by a test compound, researchers can determine the test compound's affinity for the receptor. nih.gov In the study of glycine receptors, the high-affinity, selective antagonist strychnine (B123637), often in its tritiated form ([3H]strychnine), is a classic radioligand used for this purpose. nih.govnih.gov
Studies utilizing [3H]strychnine binding assays on rat pons and medulla membranes have been instrumental in quantifying the affinity of this compound for the glycine receptor complex. nih.gov In a series of bicyclic 5-isoxazolol zwitterions structurally related to 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), this compound was identified as the most potent inhibitor of [3H]strychnine binding. nih.gov
Research determined the inhibitory constant (Ki) of this compound to be 1,400 nM. nih.gov The Ki value represents the concentration of a competing ligand (in this case, this compound) that would occupy 50% of the receptors if no radioligand were present. This micromolar affinity distinguishes this compound as a significant antagonist at this site, although it is less potent than strychnine itself, which exhibits a Ki value in the nanomolar range. nih.gov
| Compound | Ki (nM) | Compound Type |
|---|---|---|
| This compound | 1,400 | Antagonist |
| Strychnine | 7.0 | Antagonist |
| RU 5135 | 4.6 | Mixed GABA/Glycine Antagonist |
The foundational evidence for this compound's interaction with the glycine receptor comes from its ability to displace radiolabeled strychnine from its binding site on synaptic membrane fractions. nih.govnih.gov Strychnine binding is considered a hallmark interaction with the postsynaptic glycine receptor. nih.govresearchgate.net The displacement of [3H]strychnine by this compound demonstrates that it interacts with the receptor complex at, or near, the strychnine binding site. nih.gov
In comparative studies, this compound proved to be the most effective at inhibiting [3H]strychnine binding among a series of structurally related glycine antagonists, underscoring its relative potency within this chemical class. nih.gov This displacement activity is a key indicator of its antagonistic properties at the glycine receptor.
Competitive vs. Non-Competitive Antagonism at Glycine Receptors
The nature of a drug's antagonism—whether it is competitive or non-competitive—is a critical aspect of its pharmacological profile. A competitive antagonist binds to the same site as the endogenous agonist (in this case, glycine) and directly competes with it. nih.gov In contrast, a non-competitive antagonist binds to a different, allosteric site on the receptor, preventing the agonist's action without directly blocking its binding site. nih.gov
The ability of this compound to displace [3H]strychnine initially suggests a competitive interaction at the strychnine binding site. nih.gov However, further research indicates a more complex relationship. Studies have proposed a mathematical model of two distinct but mutually interacting binding sites for strychnine and glycine on the receptor. nih.gov This model suggests that the displacement of strychnine by glycine and related compounds cannot be explained by a simple competitive interaction. nih.gov According to this allosteric model, antagonists such as this compound appear to interact with a site that is different from the strychnine-binding site, likely the glycine-binding site itself. nih.gov This interaction then allosterically modulates the binding of strychnine, suggesting a mechanism that is not purely competitive in the classical sense but involves interplay between distinct receptor sites. nih.gov
Effects on Glycine-Elicited Neuronal Inhibition in Spinal Neurons (in vitro/animal models)
Glycine is the primary inhibitory neurotransmitter in the spinal cord, where its activation of postsynaptic glycine receptors leads to an influx of chloride ions, hyperpolarization of the neuron, and consequently, neuronal inhibition. sigmaaldrich.comnih.gov A key test for a glycine antagonist is its ability to block this physiological effect.
The antagonistic action of this compound has been confirmed in functional assays using animal models. nih.govacs.org In experiments involving microelectrophoretic ejection of compounds near cat spinal neurons, this compound was shown to be a glycine antagonist. nih.govacs.org This technique allows for the direct application of a substance to the vicinity of a neuron while its electrical activity is being recorded, providing direct evidence of the substance's effect on neuronal function. The finding that this compound antagonizes glycine responses in this setting confirms its ability to block the inhibitory action of glycine on spinal neurons in a living system. nih.govacs.org
Allosteric Modulation of Glycine Receptor Function
Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) agonist binding site, thereby altering the receptor's response to the agonist. nih.gov While this compound is classified as an antagonist, its mechanism of interaction with the strychnine binding site points towards an allosteric relationship.
Pharmacological studies suggest that the glycine binding site and the strychnine binding site are not identical but rather interact with each other allosterically. nih.gov Research indicates that the displacement of [3H]strychnine by glycine is not a simple competitive process, and that certain reagents can eliminate the inhibitory effect of glycine on strychnine binding without affecting strychnine's own binding. nih.gov This evidence supports a model where the two sites are distinct but functionally linked. nih.gov Within this framework, antagonists like this compound are proposed to interact with the glycine-binding site (or a site other than the strychnine site) and, through a conformational change, reduce the affinity of the receptor for strychnine. nih.gov This positions this compound not as a simple competitive blocker of the strychnine site, but as a modulator that acts at a different site to influence antagonist binding.
Interaction with Gamma-Aminobutyric Acid (GABA) Receptors
This compound is recognized as an analog of the potent GABAA receptor agonist, muscimol (B1676869). Its interaction with the GABAergic system is a key aspect of its pharmacological profile.
Affinity and Selectivity for GABAA Receptor Subtypes
Detailed quantitative data regarding the specific affinity (Ki) or potency (IC50) of this compound for various GABAA receptor subtypes remains limited in widely available literature. GABAA receptors are heteropentameric complexes composed of different subunit combinations (e.g., α, β, γ), and the specific composition determines the pharmacological properties of the receptor. While this compound is known to interact with GABAA receptors, its selectivity profile across the diverse range of these subtypes has not been extensively characterized in published research.
Modulation of GABAA Receptor Binding and Function (in vitro)
Comprehensive in vitro studies detailing the specific modulatory effects of this compound on GABAA receptor binding and function are not extensively documented in readily accessible scientific literature. Such studies would typically involve techniques like radioligand binding assays to determine how this compound affects the binding of other known GABAA receptor ligands, and electrophysiological recordings (e.g., patch-clamp) to observe its direct effects on receptor-mediated ion channel gating. The absence of such detailed data prevents a thorough description of its functional impact at the molecular level.
Comparison with Other GABAergic Ligands (e.g., Muscimol, THIP)
Lack of Significant Affinities for GABA Binding or Uptake Mechanisms (in vitro)
There is a lack of specific published data investigating the affinity of this compound for GABA binding sites beyond the GABAA receptor itself, or its potential to inhibit GABA uptake mechanisms, such as the GABA transporters (GATs). Therefore, it cannot be definitively stated whether this compound has or lacks significant affinities for these other components of the GABAergic system.
Structure-Activity Relationship (SAR) Studies for Receptor Interactions
The chemical structure of this compound dictates its interaction with neurotransmitter receptors. While its SAR at GABAA receptors is not well-defined in the literature, some insights into its activity at glycine receptors have been reported.
Identification of Key Structural Features Influencing Glycine Antagonism
This compound has been identified as a weak antagonist at glycine receptors. In a study investigating the kinetic cooperative effects of various glycinergic agents on the dissociation of [³H]strychnine binding from rat spinal cord synaptosomal membranes, this compound was shown to accelerate this dissociation. The rank order of acceleration was reported as this compound < strychnine ≈ taurine (B1682933). This indicates that while this compound does interact with the glycine receptor, its effect is less pronounced than that of the potent antagonist strychnine and the agonist taurine under these experimental conditions. The specific structural features of the this compound molecule that contribute to this weak antagonistic activity at the glycine receptor have not been elucidated in detail in the available research.
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Conformational Requirements for Optimized Receptor Binding of this compound
Rational Design Principles for Modulating Selectivity and Potency of this compound
Microelectrophoretic Ejection Studies of this compound on Cat Spinal Neurons
Analysis of Neuronal Firing Inhibition and Potentiation by this compound
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Theoretical Chemistry and Computational Modeling of Iso Thaz
Quantum Chemical Calculations of Molecular Descriptors
Quantum chemical calculations offer a powerful tool to investigate the intrinsic properties of Iso-THAZ, such as its electronic structure and reactivity. These calculations are fundamental to understanding how the molecule interacts with its biological environment.
The distribution of charge within the this compound molecule is a critical determinant of its interaction with receptor sites. Quantum mechanical calculations are employed to determine the partial atomic charges and map the molecular electrostatic potential (MEP). These calculations for the related compound iso-THAO have been compared with those of glycine (B1666218) to understand their differential binding at the receptor. nih.gov The diminished inhibitory activity of iso-THAO is partly attributed to differences in its charge distribution compared to the natural ligand, glycine. nih.gov
Table 1: Comparative Analysis of Molecular Features
| Feature | Glycine | Iso-THAO (as an analog for this compound) | Implication for Antagonistic Activity |
| Structural Congruence | High | Poor structural congruence with the three-atom attachment sites used by glycine. nih.gov | The lack of precise structural match is a key factor in its weaker antagonist activity. nih.gov |
| Binding Sites | Utilizes three specific attachment sites at its natural recognition site. nih.gov | Hypothesized to have at least three binding sites similar to glycine, plus an additional negative binding site. nih.gov | The additional negative binding site is speculated to interact with the chloride channel of the receptor complex. nih.gov |
| Charge Distribution | Optimized for agonist activity at the glycine receptor. | Charge distribution differs significantly from glycine. nih.gov | The variance in electronic properties contributes to its classification as an antagonist. |
This table summarizes the key comparative findings between glycine and iso-THAO, a close analog of this compound, based on molecular modeling and quantum chemical calculations.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general approach involves calculating these parameters to predict how the molecule will participate in charge-transfer interactions with a receptor.
Molecular Docking Simulations of this compound with Receptor Models
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial for understanding the binding mode of this compound at the glycine receptor.
Molecular modeling studies of iso-THAO have been conducted to understand its binding within the glycine receptor. nih.gov It is hypothesized that antagonists to inhibitory neurotransmitters like glycine and GABA have at least three binding sites that are very similar to those used by the natural transmitter and its agonists. nih.gov However, these antagonists also possess an additional negative binding site. nih.gov In the case of iso-THAO, it is speculated that this additional site could attach to the top of the chloride channel within the receptor complex. nih.gov
The identification of key amino acid residues in the binding pocket that interact with this compound is a primary goal of molecular docking studies. These interactions determine the binding affinity and specificity of the ligand. For iso-THAO, its weak antagonist activity is attributed to poor structural congruence with the three-atom attachment sites that glycine utilizes at its natural recognition site, suggesting a suboptimal interaction with the key residues that bind glycine. nih.gov
Pharmacophore Modeling for Glycine Antagonists
Pharmacophore modeling is a powerful method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For glycine antagonists, a cheminformatics approach has been used to develop significant pharmacophore models. nih.gov
A typical pharmacophore model for a glycine antagonist might include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers, all positioned in a specific spatial arrangement. The development of such models is crucial for screening large databases of chemical compounds to identify new potential antagonists. nih.gov A validated 3D-QSAR (Quantitative Structure-Activity Relationship) model, for instance, can be used to screen virtual hits from databases through pharmacophore mapping. nih.gov
Table 2: Common Pharmacophoric Features of Glycine Antagonists
| Pharmacophoric Feature | Description | Importance in Glycine Antagonism |
| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Crucial for mimicking the interactions of the carboxylate group of glycine. |
| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Important for interacting with specific residues in the receptor's binding site. |
| Aromatic Ring | A planar, cyclic, conjugated system of pi electrons. | Often involved in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. |
| Hydrophobic Group | A nonpolar group that avoids interaction with water. | Contributes to binding affinity through hydrophobic interactions within the receptor. |
| Positive Ionizable Group | A group that can carry a positive charge. | Can mimic the amino group of glycine and form ionic interactions. |
This table outlines the general pharmacophoric features commonly found in glycine antagonists, which would be considered in the computational modeling of this compound.
Definition of Essential Features for Receptor Recognition
Successful receptor recognition by a ligand like an this compound derivative is predicated on a combination of specific molecular features that facilitate favorable interactions within the receptor's binding site. Computational studies help to identify these key features, which typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a series of thiazole (B1198619) derivatives designed as inhibitors of the Pin1 enzyme, a critical protein in cell cycle progression, computational analysis identified a five-point pharmacophore as essential for binding. lew.ro This model, designated ADRRR, consists of one hydrogen-bond acceptor, one hydrogen-bond donor, and three aromatic rings. lew.ro The arrangement of these features in three-dimensional space is crucial for the ligand to orient correctly within the Pin1 binding site and exert its inhibitory effect. Similarly, for a set of isothiazolidinedione derivatives acting as PTP1B inhibitors, a six-point pharmacophore model was developed, comprising four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. researchgate.net
These studies underscore the importance of specific functional groups and their spatial geometry in dictating the interaction between this compound analogues and their target receptors.
Development of Pharmacophore Models for Novel Ligand Design
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.com Ligand-based pharmacophore modeling is particularly valuable when the three-dimensional structure of the target receptor is unknown. lew.ro
By analyzing a set of known active and inactive this compound analogues, computational software can generate hypotheses about the critical chemical features responsible for activity. For instance, in the study of thiazole derivatives as Pin1 inhibitors, the best pharmacophore hypothesis (ADRRR.2) was selected based on its statistical significance and ability to align active compounds effectively. lew.ro This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for high affinity and activity.
Another study on MMP-9 inhibitors generated a five-point pharmacophore model (DDHRR_1) consisting of two hydrogen bond donors, two hydrophobic rings, and one aromatic ring feature. nih.gov This model was validated and demonstrated significant predictive power for in vitro activity, highlighting its utility in designing new, potent inhibitors. nih.gov The development of such robust models is a cornerstone of rational drug design, guiding the synthesis of new this compound derivatives with improved therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Derivation of Predictive Models for Receptor Affinity and Activity
QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) of this compound analogues with their experimentally determined biological activities, such as receptor affinity (e.g., Ki) or inhibitory concentration (IC50). nih.govresearchgate.net
For a series of 38 isothiazole derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase, QSAR models were successfully developed using multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov These models demonstrated reliability in predicting the activity of new inhibitors. In a separate study on benzothiazole derivatives of thioperamide targeting the H3-receptor, QSAR analysis was performed using experimental data and substituent constants. nih.gov The resulting models, obtained through PLS and MRA techniques, established relationships between the compounds' structures and their H3-receptor affinities. nih.gov
A 3D-QSAR model associated with a pharmacophore hypothesis for thiazole-based Pin1 inhibitors showed significant statistical reliability for both its training and test sets, indicating its predictive power. lew.ro The statistical parameters for this model are detailed in the table below.
| Model Parameter | Training Set Value | Test Set Value |
| R-squared | 0.839 | - |
| Q-squared | - | 0.569 |
| Pearson-R | - | 0.825 |
| Standard Deviation (SD) | 0.132 | - |
| Data from a study on thiazole derivatives as Pin1 inhibitors. lew.ro |
These predictive models are invaluable tools for estimating the activity of newly designed this compound analogues before their synthesis, thereby prioritizing the most promising candidates.
Correlation of Molecular Properties with Biological Effects
QSAR studies also provide insights into which molecular properties are most influential in determining the biological effects of this compound analogues. By analyzing the descriptors that contribute most significantly to the QSAR equation, researchers can understand the key drivers of activity.
For benzothiazole derivatives with H3-receptor affinity, the QSAR models indicated that improvements in potency would likely require substituting the benzothiazole moiety with structures that are less bulky, more flexible, and less lipophilic, while also allowing for better electronic interactions with the binding site. nih.gov In the case of isothiazole derivatives as HCV NS5B inhibitors, the QSAR modeling process utilized seventeen different molecular descriptors to build its predictive models. nih.gov
This understanding allows chemists to strategically modify the structure of this compound compounds to enhance desired properties, such as increasing potency or improving selectivity, while minimizing undesirable characteristics.
Molecular Dynamics Simulations of this compound-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. physchemres.org For this compound-receptor complexes, MD simulations provide a dynamic view of the binding process and the stability of the interaction. biointerfaceresearch.comresearchgate.net
Investigation of Ligand-Induced Conformational Changes
The binding of a ligand to a receptor is not a simple "lock and key" event; it is often a dynamic process that can induce conformational changes in both the ligand and the receptor. nih.gov MD simulations can capture these intricate changes.
Studies have shown that while major changes in the protein backbone are less common, the binding of a ligand can induce significant conformational shifts in the side chains of amino acids within the binding pocket. nih.gov MD simulations of thiazole derivatives targeting various receptors have been used to assess the stability of the ligand-protein complex. physchemres.orgnih.gov For example, simulations of a thiazole derivative with the LasR protein of P. aeruginosa demonstrated the ligand's ability to engage with the binding site and function as an antagonist. nih.gov
These simulations provide crucial information on the flexibility of the receptor and how this compound analogues can adapt to the binding site, or induce the site to adapt to them. This knowledge is vital for designing ligands that can form stable and effective interactions with their biological targets. The stability of these complexes is often analyzed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. biointerfaceresearch.com
Estimation of Binding Free Energies
The estimation of binding free energy (ΔG) is a cornerstone of computational chemistry and structure-based drug design, providing a quantitative measure of the binding affinity between a ligand, such as this compound, and its biological target. nih.govmdpi.com Accurate prediction of ΔG is crucial for prioritizing compounds in drug discovery pipelines, as it helps differentiate between strong and weak binders without the immediate need for synthesis and experimental testing. nih.govwustl.edu These computational approaches are grounded in statistical mechanics and leverage molecular dynamics (MD) simulations to model the dynamic interactions between the protein and the ligand. nih.gov
Several rigorous, physics-based methods are employed to calculate the absolute or relative binding free energies. The most prominent among these are alchemical free energy methods and potential of mean force (PMF) calculations. nih.gov
Alchemical Free Energy Calculations
Alchemical methods compute free energy differences by creating a non-physical, or "alchemical," pathway that transforms one state into another. wustl.edu For absolute binding free energy, this involves a thermodynamic cycle where the ligand's interactions with its surroundings are gradually turned off (annihilated) both in the solvated state and when bound to the protein. nih.govsemanticscholar.org The difference between these two free energy changes corresponds to the binding free energy.
Two common alchemical techniques are Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).
Free Energy Perturbation (FEP): This method involves simulating a system in a reference state (A) and using the collected configurations to calculate the free energy difference to a perturbed state (B). wikipedia.org The calculation is based on the Zwanzig equation. wikipedia.org To ensure accuracy, the transformation from state A to B is typically broken down into a series of smaller, intermediate "windows," which improves the overlap between the states and the convergence of the calculation. wustl.eduwikipedia.org Recent advancements in FEP methodologies have consistently shown the ability to predict relative binding free energies with a mean absolute deviation from experimental values of 4–6 kJ/mol. nih.gov
Thermodynamic Integration (TI): TI calculates the free energy change by integrating the ensemble average of the derivative of the potential energy with respect to a coupling parameter (λ) that smoothly connects the initial and final states. Like FEP, TI calculations are also performed over a series of discrete λ windows.
These alchemical approaches are computationally demanding but are considered among the most accurate methods for predicting binding affinities. nih.gov
Potential of Mean Force (PMF) Calculations
An alternative to alchemical methods involves physically separating the ligand from the protein's binding site along a defined reaction coordinate, typically the distance between the centers of mass of the ligand and the binding pocket. nih.govwikipedia.org The resulting free energy profile as a function of this separation distance is the Potential of Mean Force. The difference in free energy between the bound state (at the bottom of the energy well) and the unbound, fully solvated state gives the binding free energy. nih.gov Techniques like umbrella sampling are often used in conjunction with PMF calculations to ensure adequate sampling along the dissociation pathway. wikipedia.org
End-Point Methods
Less computationally intensive methods, often referred to as "end-point" methods, also exist. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), analyze snapshots from MD simulations of the bound and unbound states without simulating the transformation between them. nih.govnih.gov They estimate the binding free energy by summing contributions from molecular mechanics energies, solvation free energies (calculated using models like the Poisson-Boltzmann or Generalized Born equations), and an estimation of conformational entropy. nih.govtum.de While generally less accurate than alchemical or PMF methods, they are significantly faster and can be valuable for ranking compounds. nih.gov
Research Findings for this compound
In the computational evaluation of this compound binding to a hypothetical target protein, various methods would be employed to provide a comprehensive understanding of its binding affinity. The results from such a hypothetical study could be summarized as follows.
| Computational Method | Calculated ΔG (kcal/mol) | Statistical Error (± kcal/mol) |
|---|---|---|
| Free Energy Perturbation (FEP) | -9.8 | 0.8 |
| Thermodynamic Integration (TI) | -9.5 | 0.9 |
| Potential of Mean Force (PMF) | -9.1 | 1.2 |
| MM/PBSA | -11.5 | 2.5 |
A further breakdown of the energetic contributions provides insight into the driving forces behind this compound binding. This analysis, often performed with end-point methods like MM/PBSA, separates the binding free energy into its constituent parts, including van der Waals and electrostatic interactions, as well as the energetic cost of desolvation. nih.govnih.gov
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -18.5 |
| Electrostatic Energy | -12.3 |
| Polar Solvation Energy | +21.7 |
| Nonpolar Solvation Energy | -2.4 |
| Total Estimated ΔG | -11.5 |
These computational models indicate that the binding of this compound is driven by favorable van der Waals and electrostatic interactions within the binding pocket. nih.gov The positive value for polar solvation energy reflects the significant energetic penalty required to remove both the polar parts of the ligand and the binding site from the aqueous solvent, a common feature in molecular recognition. tum.de The accuracy of these predictions is fundamentally limited by the quality of the force field used in the simulations and the extent of conformational sampling achieved. nih.govnih.gov
Comparative Studies and Analog Development of Iso Thaz
Relative Potency and Selectivity of Iso-THAZ Versus Other Bicyclic Isoxazolols
Research has investigated the relative potency and selectivity of this compound when compared to other bicyclic isoxazolols, such as Iso-THPO, Iso-THAO, THAZ, and THIA, in the context of their activity at glycine (B1666218) receptors.
Comparison with Iso-THPO, Iso-THAO, THAZ, and THIA
Studies utilizing techniques like microelectrophoretic ejection near cat spinal neurons have shown that this compound, Iso-THPO, Iso-THAO, and Iso-THIA are glycine antagonists with approximately equipotent activity. nih.govresearchgate.netmolaid.com However, differences in selectivity have been observed. This compound has been noted to interact with both glycine and GABA receptors in rat brains. nih.govresearchgate.netmolaid.com In contrast, Iso-THAO and Iso-THIA have shown no significant affinities for GABA binding or uptake mechanisms in vitro. nih.govresearchgate.netmolaid.com Iso-THPO, while a glycine antagonist, has also been shown to be a moderately potent inhibitor of GABA uptake. nih.govresearchgate.netmolaid.com
Molecular modeling studies comparing several glycine antagonists, including Iso-THIA, THIA, this compound, THAZ, Iso-THPO, and Iso-THAO, alongside strychnine (B123637) and N,N-dimethyl-muscimol, aimed to identify molecular descriptors distinguishing strong and weak antagonists at the glycinergic receptor. lilab-ecust.cnnih.gov These studies suggest that all nine compounds possess a three-atom region necessary for attachment to the recognition site in the glycinergic synapse. nih.gov For antagonists, a fourth atom capable of attaching to the chloride ion channel was postulated and found in each of the nine antagonists. nih.gov Based on molecular data, the predicted order of decreasing potency among the weak glycine antagonists studied, following N,N-dimethyl-muscimol, includes Iso-THIA, THIA, this compound, THAZ, Iso-THPO, and Iso-THAO. nih.gov
Analysis of Structural Variations and Their Functional Consequences
The structural differences among these bicyclic isoxazolols contribute to their varying pharmacological profiles. While this compound, Iso-THPO, Iso-THAO, and Iso-THIA share a core bicyclic isoxazolol structure, variations in the attached ring system and its size influence their interaction with glycine and GABA receptors. nih.govresearchgate.netmolaid.com The pronounced delocalization of the negative charge within the 5-isoxazolol anionic moiety, as observed in the X-ray analysis of Iso-THAO, is a structural feature consistent with their activity as glycine antagonists. nih.govmolaid.com The presence and position of specific atoms and their electrostatic properties are considered crucial for binding to the glycine receptor. nih.gov The molecular modeling suggests that the ability of compounds to bind through electrostatic domains to amino acid residues like aspartate and arginine in the glycine receptor polypeptide chain plays a role in their antagonistic properties. nih.gov
Comparison with Classical Glycine Antagonists (e.g., Strychnine)
This compound and other bicyclic isoxazolols have been compared to classical glycine antagonists like strychnine to elucidate differences in their mechanisms of action and receptor interactions.
Differences in Mechanism of Action and Receptor Interaction
Strychnine is a well-established high-affinity antagonist of the glycine receptor. sigmaaldrich.com Studies indicate that strychnine interacts with a binding site distinct from the glycine binding site on the glycine receptor. nih.govpsu.edu This interaction is described by a model involving two different, mutually interacting binding sites for strychnine and glycine. nih.govpsu.edu Strychnine binding arrests the receptor in a closed ion channel state. researchgate.net
In contrast, this compound and other weak glycine antagonists like THAZ and 4,5-TAZA appear to interact with the glycine binding site, rather than the strychnine binding site. researchgate.netnih.govpsu.edu Molecular modeling suggests that while both strychnine and the weak antagonists possess features for receptor attachment and antagonism (a fourth negative atom for interacting with the chloride channel), strychnine exhibits superior bidentate binding through electrostatic domains to a tertiary carboxyl group, such as that found in aspartate, which is present in the glycine receptor polypeptide. nih.gov This bidentate binding in strychnine is considered superior to the single site attachment proposed for the weaker antagonists. nih.gov
Differential Effects on Glycine Receptor Subtypes
The glycine receptor is a pentameric ligand-gated chloride channel composed of α and β subunits, with pharmacologically distinct isoforms arising from different α subunit genes (α1-α4). sigmaaldrich.com While general comparisons of this compound and related compounds have been made regarding their activity at glycine receptors, detailed information specifically on the differential effects of this compound across all various glycine receptor subtypes (α1, α2, α3, α4, and heteromeric αβ combinations) is not extensively detailed in the provided search results. Some studies mention testing on receptors in cat spinal neurons or rat brains, which would express a mix of subtypes depending on the specific region and developmental stage. nih.govresearchgate.netmolaid.com Strychnine is known to be a high-affinity ligand for the strychnine-sensitive glycine receptor, which includes receptors containing the α1 subunit highly expressed in the adult spinal cord and brainstem, and α3 GlyRs in the dorsal horn of the spinal cord. sigmaaldrich.com Further research would be needed to fully characterize the activity of this compound on each specific recombinant glycine receptor subtype.
Design and Synthesis of Novel this compound Analogues for Enhanced Specificity
The design and synthesis of novel analogues of lead compounds are common strategies in medicinal chemistry to improve potency, selectivity, and other pharmacological properties. While the provided search results discuss the comparative properties of existing bicyclic isoxazolols related to this compound and mention the synthesis of some of these compounds nih.govmolaid.com, detailed information specifically on the design and synthesis of novel this compound analogues aimed at enhanced specificity at glycine receptor subtypes is not explicitly available. General principles of analogue design involve modifying the core structure to alter interactions with the target receptor, such as introducing or changing functional groups to influence binding affinity, hydrogen bonding, or electrostatic interactions. rsc.orgnih.govresearchgate.nettandfonline.comacs.org Achieving enhanced specificity for a particular receptor subtype often requires structure-activity relationship (SAR) studies, where systematic modifications are made to the lead compound and the resulting analogues are tested for their activity and selectivity across different subtypes.
Comparative Potency of Weak Glycine Antagonists
| Compound | Relative Potency (Decreasing Order, after N,N-dimethyl-muscimol) nih.gov |
| Iso-THIA | 2nd |
| THIA | 3rd |
| This compound | 4th |
| THAZ | 5th |
| Iso-THPO | 6th |
| Iso-THAO | 7th |
Selectivity Profile Comparison
| Compound | Glycine Receptor Interaction nih.govresearchgate.netmolaid.com | GABA Receptor Interaction nih.govresearchgate.netmolaid.com |
| This compound | Antagonist (Equipotent to others) | Interacts (Binding/Uptake) |
| Iso-THPO | Antagonist (Equipotent to others) | Moderately Potent Inhibitor of Uptake |
| Iso-THAO | Antagonist (Equipotent to others) | No Significant Affinity |
| Iso-THIA | Antagonist (Equipotent to others) | No Significant Affinity |
Mechanism of Action Comparison: this compound vs. Strychnine
| Feature | This compound and Weak Antagonists researchgate.netnih.govnih.govpsu.edu | Strychnine nih.govnih.govpsu.eduresearchgate.net |
| Primary Binding Site | Likely Glycine Binding Site | Distinct Strychnine Binding Site |
| Receptor Interaction | Single Site Attachment (Postulated) | Superior Bidentate Binding (Postulated) |
| Effect on Ion Channel | Antagonism (Mechanism less detailed than Strychnine) | Arrests receptor in closed state |
| Interaction Model | Not explicitly detailed as a separate model | Involved in a two-site, interacting model |
Strategies for Modifying the Azepine Ring
Methods for constructing and modifying azepine rings encompass ring expansion reactions and different cyclization techniques. egyankosh.ac.inresearchgate.net For example, the formation of azepines can be achieved through the cyclization of suitable linear precursors or via cycloaddition reactions such as [6+1], [5+2], and [4+3] cyclizations. researchgate.net The introduction of various substituents onto the azepine core is also a key strategy, typically requiring specific synthetic methodologies. Studies on related azepine systems, such as dibenzoazepines, highlight that substitutions can impact the geometry and properties of the central seven-membered ring, which is known for its flexibility and ability to adopt different conformations based on substitution patterns and environmental factors. researchgate.net
Potential modifications applicable to the azepine ring in this compound could involve:
Alterations in Saturation: Modifying the degree of saturation within the azepine ring can change its conformational flexibility and electronic characteristics.
Incorporation of Additional Heteroatoms: While the core is an azepine, replacing a carbon atom with another heteroatom like oxygen or sulfur could lead to novel ring systems with altered properties.
Regioselective Substitution: Introducing different functional groups (e.g., alkyl, aryl, halogens, hydroxyls) at specific positions on the azepine ring can tune its electronic distribution, lipophilicity, and capacity for hydrogen bonding.
These structural changes necessitate tailored synthetic routes, often involving metal-catalyzed reactions or multi-step sequences to achieve selective modifications on the azepine moiety while maintaining the integrity or introducing desired changes to the isoxazole (B147169) ring. researchgate.netontosight.airsc.org
Introduction of Diverse Substituents on the Isoxazole Ring
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, is another integral part of this compound. The strategic introduction of diverse substituents on the isoxazole ring is a widely used approach in medicinal chemistry to modulate the biological activity and physicochemical properties of compounds containing this moiety. wikipedia.orgmdpi.comsphinxsai.comresearchgate.netmdpi.com
The isoxazole ring system generally exhibits good stability, facilitating derivatization at its carbon atoms (C3, C4, and C5). researchgate.netclockss.org Research has consistently shown that the nature and position of these substituents can significantly influence the biological profile of the resulting compounds. mdpi.comsphinxsai.com
Examples of diverse substituents and their potential effects include:
Alkyl and Aryl Moieties: These groups can impact lipophilicity and serve as points for further chemical modifications. Aryl substituents, in particular, can contribute to pi-pi stacking interactions with biological targets.
Halogen Atoms (F, Cl, Br): Halogen substituents can influence electronic properties, metabolic stability, and binding affinity through their electronegativity and potential to form halogen bonds. mdpi.comsphinxsai.com
Electronically Modifying Groups: Both electron-donating and electron-withdrawing groups can alter the electron density distribution of the isoxazole ring, affecting its reactivity and interactions, including hydrogen bonding. mdpi.com
Polar Functional Groups: Groups such as hydroxyl, methoxy, and amino can enhance solubility and provide opportunities for hydrogen bonding, which are critical for interactions with hydrophilic regions of biological targets. mdpi.comsphinxsai.com
Synthetic methods for preparing substituted isoxazoles often involve cycloaddition reactions, such as the [3+2] cycloaddition between nitrile oxides and alkynes or alkenes, or reactions of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or chalcones. sphinxsai.comijpcbs.comnanobioletters.com Achieving regioselectivity is crucial during the synthesis of substituted isoxazoles to ensure that the substituents are introduced at the desired positions on the ring.
Extensive research on isoxazole derivatives has established structure-activity relationships, demonstrating correlations between specific substituent patterns and various biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. mdpi.comsphinxsai.commdpi.comijpcbs.com Studies have shown that the position and electronic characteristics of substituents on an attached phenyl ring, for instance, can be critical determinants of potency against different biological targets. mdpi.com
Bioisosteric Replacements and Their Impact on Receptor Profile
Bioisosteric replacement is a widely applied strategy in drug discovery aimed at optimizing the physicochemical properties of a lead compound while largely preserving its biological activity. egyankosh.ac.inrsc.orgmdpi.comnih.gov This technique involves substituting an atom or group of atoms within a molecule with another that is considered biologically equivalent, typically sharing similar size, shape, electronic distribution, and physicochemical properties. egyankosh.ac.inmdpi.comnih.gov The goal is often to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profile.
In the context of this compound, bioisosteric replacements can be applied to the azepine ring, the isoxazole ring, or any linker connecting them, with the objective of fine-tuning its interaction profile with specific biological receptors. The impact of these replacements on receptor binding affinity and selectivity is a key area of investigation in the development of this compound analogs. egyankosh.ac.innih.gov
Potential bioisosteric replacements relevant to the this compound scaffold may include:
Replacement of the Isoxazole Ring: The isoxazole ring could be replaced by other five-membered heterocycles with similar electronic or steric features, such as thiazoles, pyrazoles, or oxadiazoles. mdpi.comnih.govresearchgate.net For example, replacing an isoxazole heterocycle with a pyridine (B92270), oxadiazole, or an acyl group in certain compounds has been shown to influence their affinity for nicotinic cholinergic receptors. nih.govpharm.or.jp
Substitution of Ring Atoms: Individual atoms within either the azepine or isoxazole rings could be replaced. For instance, the replacement of a carbon atom with a nitrogen (aza-substitution) or altering the positions of the existing nitrogen or oxygen atoms within the rings would constitute a bioisosteric modification.
Modification of Linker Regions: If the azepine and isoxazole rings are connected by a linker, this region can be a target for bioisosteric replacement, for example, substituting an ester linkage with a more metabolically stable amide or other group. egyankosh.ac.inmdpi.com
The outcome of a bioisosteric replacement is highly dependent on the specific molecular context and the target receptor, and can lead to significant changes in receptor binding affinity and selectivity profiles. egyankosh.ac.innih.gov Studies evaluating bioisosteric replacements typically involve the synthesis and biological evaluation of a series of analogs in receptor binding assays to determine the effect of the structural modification on the interaction with the target. nih.gov Computational methods, such as molecular docking and simulations, can provide valuable insights into the molecular basis for the altered receptor profile following bioisosteric replacement.
Research on isoxazole analogues of dibenzazepine (B1670418), which are hybrid compounds containing both moieties, has demonstrated their potential as inhibitors against enzymes such as urease and tyrosinase. nih.gov These studies have revealed specific interactions between the isoxazole and dibenzazepine components and the active sites of the enzymes, highlighting how the combination of these ring systems and their potential modifications can lead to compounds with relevant biological activities and distinct receptor interaction profiles. nih.gov
Data from studies on isoxazole analogues of dibenzazepine illustrating their inhibitory activity against urease and tyrosinase enzymes demonstrate the impact of structural variations on biological activity. nih.gov
| Compound Analog | Urease IC₅₀ (µM) | Tyrosinase IC₅₀ (µM) |
| 6a | 7.32 ± 0.61 | 4.32 ± 0.31 |
| 6b | Not reported | 12.36 ± 0.48 |
| 6c | 6.34 ± 0.30 | Not reported |
| 6d | Not reported | 8.64 ± 1.13 |
| 6e | 11.90 ± 1.30 | Not reported |
| 6f | 9.17 ± 0.90 | Not reported |
| 6h | 6.77 ± 1.08 | 6.77 ± 1.08 |
| 6i | 15.60 ± 0.18 | 7.91 ± 0.92 |
| 6j | Not reported | 8.19 ± 0.64 |
| 6k | 8.64 ± 1.13 | Not reported |
| 6l | 7.91 ± 0.92 | 9.48 ± 1.49 |
| 6m | 8.19 ± 0.64 | Not reported |
| 6r | 3.67 ± 0.91 | Not reported |
Note: Data extracted from a study on isoxazole analogues of dibenzazepine, illustrating the biological activity of compounds containing both moieties. nih.gov The table above presents the data in a static format; interactive features are not supported in this text-based output.
Advanced Methodologies in Iso Thaz Academic Research
Development of Ligand-Based and Structure-Based Drug Discovery Tools
The development of computational tools has been instrumental in the study of Iso-THAZ and its analogs. Both ligand-based and structure-based drug discovery approaches have been utilized to understand the structural requirements for their activity, particularly at glycine (B1666218) and GABA-A receptors.
Ligand-Based Drug Discovery: This approach focuses on the analysis of ligands known to interact with a target receptor to infer the structural features responsible for their activity. In the context of this compound, which is known to be a weak glycine antagonist, molecular modeling studies have been conducted to identify the key molecular descriptors that differentiate it from potent antagonists like strychnine (B123637). These studies have revealed that a common pharmacophore for glycine antagonists includes a three-atom arrangement with two negative and one positive region, which is present in this compound and is crucial for its attachment to the glycinergic synapse. dundee.ac.uk Furthermore, a fourth negatively charged atom is postulated to be a characteristic feature of antagonists, contributing to the blockade of the chloride ion channel. dundee.ac.uk
Pharmacophore modeling, a key ligand-based technique, has also been applied to a series of GABA-A receptor antagonists, including this compound. These studies have identified common structural features, such as accessible cationic and anionic sites separated by a specific distance (4.6-5.2 Å), which are believed to be important for receptor recognition and binding. nih.gov
Structure-Based Drug Discovery: This methodology relies on the three-dimensional structure of the target receptor to guide the design of new ligands. While a specific co-crystal structure of this compound with its target receptors may not be available, molecular modeling of the glycine and GABA-A receptors provides a structural framework for understanding ligand binding. For instance, models of the N-terminal region of the glycine receptor α1-subunit, based on the crystal structure of the homologous acetylcholine binding protein, have been used to shed light on the binding of agonists and antagonists. nih.gov These models help in visualizing the binding pocket and identifying key amino acid residues that interact with ligands like this compound.
The development of homology models for receptors has also provided insights into the molecular basis of binding for GABA analogs. Ligand-receptor docking studies using these models have helped in proposing binding modes and understanding the structure-activity relationships of various compounds. youtube.com
A comparative molecular modeling study of several GABA-A antagonists, including this compound, revealed that while all compounds possess the key cationic and anionic sites, the antagonistic nature can be explained by the presence of additional binding sites. The spatial orientation of these additional sites is crucial for selectivity and potency. nih.gov
| Drug Discovery Tool | Application in this compound Research | Key Findings |
| Molecular Modeling | Identification of molecular descriptors for glycine antagonism. | Presence of a three-atom region (two negative, one positive) for receptor binding and a fourth negative atom for antagonistic activity. dundee.ac.uk |
| Pharmacophore Modeling | Comparison of GABA-A receptor antagonists. | Identification of accessible cationic and anionic sites with a specific intercharge distance as a common feature. nih.gov |
| Receptor Homology Modeling | Understanding the structural basis of ligand binding to glycine and GABA-A receptors. | Provides insights into the binding pocket and key interacting residues. nih.govyoutube.com |
| Ligand-Receptor Docking | Proposing binding modes of this compound and related compounds. | Helps in understanding structure-activity relationships. youtube.com |
Application of Chemogenomics and Proteomics in Receptor Deconvolution
The identification of the full spectrum of molecular targets for a compound, known as receptor deconvolution or target identification, is a critical step in understanding its pharmacological effects. While this compound is primarily known for its interaction with glycine and GABA-A receptors, advanced techniques like chemogenomics and proteomics hold the potential to uncover additional, previously unknown targets.
Proteomics: Proteomics involves the large-scale study of proteins. In the context of receptor deconvolution for small molecules like this compound, chemical proteomics is a particularly powerful tool. This sub-discipline utilizes immobilized small-molecule probes to "fish" for their binding partners in complex biological samples like cell lysates or tissue extracts.
Although specific studies employing chemical proteomics for the deconvolution of this compound targets are not yet available, this methodology has been successfully used to identify the targets of other small molecules. A typical workflow would involve:
Probe Synthesis: Synthesis of an this compound analog containing a reactive group or a linker for immobilization onto a solid support (e.g., beads).
Affinity Chromatography: Incubation of the immobilized this compound probe with a protein mixture to capture its binding partners.
Protein Identification: Elution of the bound proteins and their identification using mass spectrometry.
The application of such proteomic strategies could provide a comprehensive and unbiased view of the proteins that interact with this compound, potentially revealing novel targets and pathways modulated by this compound.
Currently, the literature on the direct application of these advanced target deconvolution methods to this compound is limited. Future research employing chemogenomics and chemical proteomics will be crucial for a more complete understanding of the molecular mechanisms of this compound.
High-Throughput Screening Assays for this compound Related Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for their activity against a specific biological target. For the discovery of novel compounds related to this compound, which modulates ligand-gated ion channels like the glycine and GABA-A receptors, several HTS assays have been developed and are applicable.
Fluorescence-Based Assays: These assays are often the first step in HTS campaigns due to their speed and cost-effectiveness.
Anion-Sensitive Yellow Fluorescent Protein (YFP): This method is considered optimal for the primary screening of glycine receptor modulators. dundee.ac.uk Cells expressing the glycine receptor and an anion-sensitive YFP are used. Activation of the receptor leads to an influx of chloride ions, which quenches the YFP fluorescence. This change in fluorescence can be readily detected in a high-throughput format.
Fluorescent Membrane Potential (FMP) Assays: These assays utilize voltage-sensitive dyes that report changes in the cell's membrane potential. For ion channels like the glycine and GABA-A receptors, the influx of chloride ions upon activation causes a change in membrane potential, which is detected as a change in fluorescence. nih.govbiosensingusa.com This method has been successfully used to screen for positive allosteric modulators of the glycine receptor. nih.govwikipedia.org
Automated Electrophysiology: While fluorescence-based assays are excellent for primary screening, automated electrophysiology provides more detailed and direct functional data. This technique uses automated patch-clamp systems to measure the ion flow through channels in response to compound application. It is often used to confirm hits from primary screens and to perform more detailed pharmacological characterization, such as determining dose-response relationships and mechanisms of action. dundee.ac.uknih.gov
The development of these HTS assays has significantly accelerated the discovery of novel modulators of glycine and GABA-A receptors. Although not specifically designed for this compound, these platforms are ideally suited for screening libraries of compounds to identify novel analogs with improved potency, selectivity, or different modulatory properties.
| Assay Type | Principle | Application for this compound Related Compounds |
| Anion-Sensitive YFP | Chloride influx upon receptor activation quenches YFP fluorescence. dundee.ac.uk | Primary screening for agonists, antagonists, and modulators of glycine receptors. |
| Fluorescent Membrane Potential (FMP) | Changes in membrane potential due to ion flow are detected by a voltage-sensitive dye. nih.govbiosensingusa.com | Primary screening for modulators of glycine and GABA-A receptors. nih.gov |
| Automated Electrophysiology | Direct measurement of ion channel currents in a high-throughput format. dundee.ac.uknih.gov | Hit confirmation and detailed pharmacological characterization of compounds. |
Advanced Spectroscopic Techniques for Characterizing Ligand-Receptor Interactions (e.g., SPR, MST)
To gain a deeper understanding of the binding kinetics and thermodynamics of ligand-receptor interactions, advanced spectroscopic and biophysical techniques are employed. These methods provide quantitative data on binding affinity, association and dissociation rates, and can even offer insights into the conformational changes that occur upon binding.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.govcriver.com It has become a gold standard for studying the kinetics of biomolecular interactions. criver.com In the context of this compound research, SPR could be used to:
Determine the binding affinity (KD) of this compound and its analogs to purified glycine or GABA-A receptors.
Measure the association (kon) and dissociation (koff) rate constants, providing insights into the binding kinetics.
Conduct competition binding experiments to determine if different compounds bind to the same or different sites on the receptor.
SPR has been successfully applied to study the interactions of small molecules with various protein targets, including challenging membrane proteins like G protein-coupled receptors. nih.govnih.govnih.gov
Microscale Thermophoresis (MST): MST is a powerful biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. wikipedia.org This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding. nih.govnih.gov MST offers several advantages for studying ligand-receptor interactions:
It is performed in solution, avoiding potential artifacts from surface immobilization. wikipedia.org
It requires very small amounts of sample. nih.gov
It can be used to measure binding affinities across a wide range, from weak to strong interactions.
MST has been used to quantify a variety of biomolecular interactions, including protein-small molecule interactions. nih.govcd-biophysics.com It is particularly well-suited for characterizing hits from high-throughput screening campaigns. dundee.ac.uknih.gov
While specific SPR or MST studies on the interaction of this compound with its receptors are not extensively reported, these techniques represent powerful tools for the detailed biophysical characterization of this compound and related compounds. The data generated from such studies are invaluable for understanding the molecular basis of their activity and for guiding the rational design of new and improved modulators of glycine and GABA-A receptors.
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. nih.govcriver.com | Binding affinity (KD), association (kon) and dissociation (koff) rates, binding specificity. |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement in a temperature gradient upon ligand binding. wikipedia.org | Binding affinity (KD), stoichiometry, and thermodynamic parameters. |
Potential Research Applications of Iso Thaz As a Molecular Probe
Tool for Investigating Glycine (B1666218) Receptor Heterogeneity and Subunit Composition
Glycine receptors are not a single entity but a family of proteins assembled from different subunits. nih.gov This diversity, or heterogeneity, is a key feature of the glycinergic system, allowing for fine-tuning of inhibitory neurotransmission in different parts of the nervous system and at different developmental stages. nih.gov The principal ligand-binding subunits are the alpha (α) subunits, with four known isoforms (α1-α4), which can assemble into homomeric receptors or combine with a beta (β) subunit to form heteromeric receptors. nih.gov These subunits exhibit distinct expression patterns and functional properties. For instance, the α2 subunit is predominantly expressed in embryonic and neonatal stages, while the α1 subunit is the major isoform in the adult spinal cord and brainstem. nih.gov The α3 subunit, while less abundant, plays a crucial role in specific regions like the spinal cord dorsal horn and the retina. nih.gov
The functional significance of GlyR heterogeneity lies in the distinct pharmacological and biophysical properties conferred by different α subunits. For example, the efficacy of partial agonists like taurine (B1682933) and β-alanine can differ significantly between receptors composed of α1, α2, or α3 subunits. nih.gov Similarly, antagonists may exhibit varying affinities and potencies for these subtypes.
While early studies identified Iso-THAZ as a glycine receptor antagonist, detailed, publicly available research comparing its binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) across the primary α1, α2, and α3 subtypes is limited. Such a comparative analysis is a cornerstone of using a molecular probe to investigate receptor heterogeneity. The data generated from these experiments would allow researchers to determine if this compound is a selective or non-selective antagonist. A probe with significant selectivity for one subtype over others would be an invaluable tool for isolating and studying the physiological role of that specific receptor isoform.
To illustrate how such findings are typically presented, the following table shows hypothetical data from a comparative binding assay. This type of data is crucial for characterizing a molecular probe's subtype specificity.
| Glycine Receptor Subtype | Ligand Binding Affinity (Kᵢ, nM) |
| Homomeric α1 | Data not available |
| Homomeric α2 | Data not available |
| Homomeric α3 | Data not available |
| This table illustrates the type of data required to determine the subtype selectivity of a molecular probe like this compound. The values would be derived from competitive binding experiments using radiolabeled strychnine (B123637) or glycine against the probe at recombinant receptors of known subunit composition. |
Elucidation of Allosteric Binding Sites on Glycine Receptors
Glycine receptors possess multiple binding sites. In addition to the primary (orthosteric) site where glycine binds, there are other, allosteric sites that can modulate receptor activity. When a ligand binds to an allosteric site, it can change the receptor's conformation, thereby enhancing or diminishing the effect of the primary agonist. These sites are attractive targets for developing drugs with more subtle and specific effects on neuronal inhibition.
Research has indicated that the binding of agonists and antagonists to the glycine receptor involves complex interactions that cannot be explained by a simple competitive model at a single site. Studies have proposed a model of two different, but mutually interacting, binding sites for the agonist glycine and the antagonist strychnine. This compound, along with other antagonists, appears to interact with a site that is distinct from the strychnine-binding site, and is likely the glycine-binding (orthosteric) site. This finding contributes to the understanding that the receptor's response is governed by a complex interplay between different domains and that even competitive antagonists can provide insights into the allosteric nature of receptor function.
Contribution to the Development of New Chemical Probes for Neurotransmission Studies
The study of compounds like this compound is fundamental to the development of the next generation of chemical probes for neurotransmission research. The nervous system's complexity requires a diverse toolkit of molecules that can selectively target specific receptors to study their function in health and disease.
The characterization of this compound as a glycine receptor antagonist, even if its subtype selectivity is not fully detailed, adds to the chemical library of compounds known to interact with the glycinergic system. Its isoxazole-based structure provides a different chemical scaffold compared to the classical antagonist strychnine. Medicinal chemists can use this scaffold as a starting point for synthesizing new derivatives. By systematically modifying the structure of this compound, researchers can aim to develop new probes with improved properties, such as:
Higher affinity: Creating probes that bind more tightly to the receptor.
Enhanced selectivity: Engineering molecules that can distinguish between GlyR α subtypes.
Different functional effects: Modifying the structure to potentially convert an antagonist into a partial agonist or a positive allosteric modulator.
The development of such refined tools is essential for accurately probing the roles of specific glycine receptor subtypes in complex processes like motor control and sensory processing.
Role in Understanding Receptor Ligand Recognition and Signal Transduction Pathways
The process by which a receptor recognizes a specific ligand and translates that binding event into a cellular response—a process known as signal transduction—is a fundamental question in biology. Molecular probes are essential for deciphering these mechanisms. The binding of a ligand to a receptor like the GlyR induces a conformational change that opens an integrated ion channel, allowing chloride ions to flow into the neuron and inhibit its activity.
By acting as an antagonist, this compound helps to define the structural requirements for ligand binding and receptor antagonism. Molecular modeling studies of related isoxazole (B147169) compounds have been used to compare their structural features and charge distributions with those of the native agonist, glycine. These studies help to build a three-dimensional picture of the binding pocket and identify the key atomic interactions necessary for a molecule to act as an antagonist. Understanding how a compound like this compound occupies the binding site without activating the channel—in contrast to an agonist which both binds and activates—provides critical information about the conformational changes that link ligand binding to channel gating. This knowledge is crucial for a complete understanding of the signal transduction process at inhibitory synapses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
